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(6-Chloro-2-methoxypyridin-3-YL)methanol

Cat. No.: B8005659
M. Wt: 173.60 g/mol
InChI Key: SDOUJIIBBDSJID-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within Functionalized Pyridine-based Alcohols

(6-Chloro-2-methoxypyridin-3-YL)methanol belongs to the class of pyridine-based alcohols, which are characterized by a hydroxyl group attached to a carbon atom on a side chain of the pyridine (B92270) ring. The nomenclature of this compound follows the IUPAC system, where the pyridine ring is the parent structure. The substituents are named and numbered according to their position on the ring, with the hydroxymethyl group at position 3, the methoxy (B1213986) group at position 2, and the chloro group at position 6.

The presence of multiple functional groups on the pyridine ring, including a halogen, an ether, and an alcohol, classifies it as a highly functionalized heterocyclic compound. This multi-functionality allows for a wide range of chemical transformations, making it a valuable synthon in organic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₈ClNO₂ chemicalbook.com
Molecular Weight173.6 g/mol chemicalbook.com
CAS Number1260812-74-5 chemicalbook.com
Predicted Boiling Point279.3±35.0 °C chemicalbook.com
Predicted pKa12.83±0.10 chemicalbook.com
Predicted Density1.310±0.06 g/cm³ chemicalbook.com

Broader Significance of Substituted Pyridine Derivatives in Contemporary Organic Synthesis

Substituted pyridine derivatives are of immense importance in modern organic synthesis due to their wide-ranging applications in medicinal chemistry, agrochemicals, and materials science. The pyridine ring is a common scaffold in many FDA-approved drugs and natural products. sci-hub.se The functionalization of the pyridine ring allows for the fine-tuning of the physicochemical and biological properties of the resulting molecules.

The synthesis of substituted pyridines is a well-established field, with numerous methods developed to introduce various functional groups onto the pyridine core. These methods include electrophilic and nucleophilic substitution reactions, as well as transition metal-catalyzed cross-coupling reactions. The development of new and efficient methods for the synthesis of substituted pyridines remains an active area of research. googleapis.com

Historical Development of Pyridylmethanol Research and its Impact on Synthetic Chemistry

The research on pyridylmethanols has evolved significantly over the years, driven by their utility as key intermediates in the synthesis of various biologically active compounds. Historically, the synthesis of pyridylmethanols was achieved through the reduction of corresponding pyridinecarboxylic acids or their esters. For instance, a common method for the synthesis of 6-chloro-3-pyridylmethanol involves the reduction of methyl 6-chloronicotinate with sodium borohydride (B1222165) in a suitable solvent like tetrahydrofuran (B95107) (THF). prepchem.com This transformation is a fundamental reaction in organic chemistry and has been widely used for the preparation of various pyridylmethanols.

More recent research has focused on developing more efficient and selective methods for the synthesis of functionalized pyridylmethanols. This includes the use of milder reducing agents and the development of one-pot procedures that combine multiple synthetic steps. The availability of a diverse range of substituted pyridylmethanols has had a significant impact on synthetic chemistry, enabling the construction of complex molecular architectures with greater ease and efficiency.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClNO2 B8005659 (6-Chloro-2-methoxypyridin-3-YL)methanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-chloro-2-methoxypyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOUJIIBBDSJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Chloro 2 Methoxypyridin 3 Yl Methanol and Analogues

Precursor-Based Synthetic Routes to Pyridylmethanols

The construction of pyridylmethanols often begins with appropriately substituted pyridine (B92270) precursors, which are then chemically transformed into the desired alcohol functionality. The choice of precursor is paramount and is typically a pyridine carboxylic acid or a pyridine carbaldehyde, both of which are amenable to reduction.

Reductive Transformations of Pyridine Carboxylic Acids to Corresponding Alcohols

Pyridine carboxylic acids serve as stable and readily available precursors for the synthesis of pyridylmethanols. The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. While various reducing agents can accomplish this, the choice of reagent is critical to ensure chemoselectivity, especially in the presence of other functional groups on the pyridine ring. A common route to (6-Chloro-2-methoxypyridin-3-YL)methanol would involve the initial synthesis of 6-chloro-2-methoxynicotinic acid. This precursor can be prepared from commercially available starting materials such as 2,6-dichloronicotinic acid through a nucleophilic substitution reaction with sodium methoxide (B1231860). chemicalbook.com

The subsequent reduction of the carboxylic acid to the alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, milder conditions are often preferred to avoid potential side reactions. One effective method involves the conversion of the carboxylic acid to its corresponding ester, followed by reduction. For instance, treatment of the nicotinic acid with a suitable alcohol in the presence of an acid catalyst would yield the corresponding ester, which can then be reduced to the desired pyridylmethanol.

Reductive Transformations of Pyridine Carbaldehydes to Corresponding Alcohols

An alternative and often more direct route to pyridylmethanols is the reduction of pyridine carbaldehydes. This transformation is typically achieved with high selectivity using mild reducing agents. For the synthesis of this compound, the key intermediate is 6-chloro-2-methoxypyridine-3-carbaldehyde. nih.govsigmaaldrich.com This aldehyde is a known compound and can be synthesized through various methods, including the oxidation of a corresponding primary alcohol or the partial reduction of a nicotinic acid derivative.

The reduction of the aldehyde to the primary alcohol is a facile process. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its mild nature and high chemoselectivity for aldehydes and ketones over other functional groups like esters and chloro substituents. masterorganicchemistry.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at or below room temperature. The mechanism involves the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with water or a mild acid neutralizes the resulting alkoxide to afford the primary alcohol.

Table 1: Common Reducing Agents for Pyridine Carbaldehydes
Reducing AgentSolventTypical ConditionsSelectivity
Sodium Borohydride (NaBH₄)Methanol, Ethanol0°C to room temperatureHigh for aldehydes/ketones
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (B95107) (THF), Diethyl ether0°C to refluxReduces most carbonyls and esters
Diisobutylaluminium Hydride (DIBAL-H)Toluene, Dichloromethane-78°C to room temperatureCan be selective at low temperatures

Strategies for Selective Halogenation and Alkoxylation of Pyridine Scaffolds

The precise placement of chloro and methoxy (B1213986) groups on the pyridine ring is crucial for the synthesis of this compound. This requires regioselective halogenation and alkoxylation strategies.

Introduction of Chloro Substituents

The introduction of a chlorine atom onto a pyridine ring can be challenging due to the electron-deficient nature of the heterocycle. Direct electrophilic chlorination often requires harsh conditions and can lead to a mixture of products. A more controlled approach involves the use of a pre-functionalized pyridine. For instance, starting with a hydroxypyridine, the hydroxyl group can be converted to a chloro substituent using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Another strategy is to utilize a pyridine N-oxide, which activates the ring towards electrophilic attack, followed by deoxygenation. The position of chlorination is directed by the existing substituents on the ring.

Incorporation of Methoxy Groups

The introduction of a methoxy group onto a pyridine ring is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction. A common precursor for this transformation is a chloropyridine. The chloro substituent at an activated position (typically the 2- or 6-position) can be displaced by a methoxide source, such as sodium methoxide in methanol. uni.lu The reaction generally proceeds under mild to moderate conditions. For the synthesis of the target compound, a likely route involves the methoxylation of a 2,6-dichloropyridine (B45657) derivative at the 2-position, followed by further functionalization.

Table 2: Reagents for Pyridine Functionalization
FunctionalizationReagentTypical Precursor
ChlorinationPhosphorus oxychloride (POCl₃)Hydroxypyridine
MethoxylationSodium methoxide (NaOMe)Chloropyridine

Regioselective Functionalization Approaches for Substituted Pyridine Systems

The final key step in the synthesis of this compound is the introduction of the hydroxymethyl group at the C-3 position of the 2,6-disubstituted pyridine ring. The existing chloro and methoxy groups at the 2- and 6-positions influence the reactivity of the remaining C-H bonds. Directed ortho-metalation is a powerful strategy for regioselective functionalization. In this approach, a directing group on the pyridine ring coordinates to a strong base (typically an organolithium reagent), leading to deprotonation of the adjacent ortho position.

In the context of a 2-methoxy-6-chloropyridine, the methoxy group can act as a directing group, facilitating lithiation at the C-3 position. The resulting organolithium species can then be trapped with an appropriate electrophile to introduce the desired functional group. To obtain the hydroxymethyl group, the lithiated intermediate can be reacted with formaldehyde (B43269) or a synthetic equivalent. This approach offers high regioselectivity, which is often difficult to achieve through other methods. Alternatively, if a nicotinic acid or carbaldehyde precursor is used, the regioselectivity is pre-determined by the position of the carboxyl or formyl group.

Directed Lithiation Methodologies and Electrophilic Trapping for Pyridylmethanol Derivatives

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. rsc.orgbaranlab.orgwikipedia.org This methodology relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho-position. baranlab.org The methoxy group is known to be a moderately effective DMG, capable of directing lithiation to the neighboring carbon atom. nih.gov

In the context of synthesizing this compound, the starting material would be 6-chloro-2-methoxypyridine. The 2-methoxy group is anticipated to direct the lithiation to the C-3 position. Studies on the lithiation of 2-methoxypyridine (B126380) have shown that deprotonation indeed occurs selectively at the C-3 position. baranlab.orggoogle.com The reaction is typically carried out at low temperatures, such as -78 °C, in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent side reactions. Common organolithium bases used for this purpose include n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi). The use of a hindered base like lithium diisopropylamide (LDA) can also be employed to minimize nucleophilic addition to the pyridine ring, a potential competing reaction. clockss.org

Once the 3-lithiated intermediate, (6-chloro-2-methoxypyridin-3-yl)lithium, is formed in situ, it can be trapped with a suitable electrophile to introduce the desired hydroxymethyl group. Anhydrous formaldehyde (paraformaldehyde or trioxane) is a common electrophile for this transformation. The organolithium species attacks the carbonyl carbon of formaldehyde, and subsequent aqueous workup protonates the resulting alkoxide to yield the target alcohol, this compound.

An analogous transformation has been reported for the synthesis of other substituted pyridylmethanols. For example, the C-3 lithiation of 2-bromo-4-methoxypyridine (B110594) followed by quenching with dimethylformamide (DMF) and subsequent reduction of the aldehyde afforded the corresponding pyridylmethanol. rsc.org This demonstrates the feasibility of the directed lithiation-electrophilic trapping sequence on similarly substituted pyridine rings.

Table 1: Key Steps in the Synthesis of this compound via Directed Lithiation

StepDescriptionReagents and ConditionsIntermediate/Product
1Directed Lithiation 6-chloro-2-methoxypyridine, n-BuLi or LDA, THF, -78 °C(6-chloro-2-methoxypyridin-3-yl)lithium
2Electrophilic Trapping Paraformaldehyde or TrioxaneLithium (6-chloro-2-methoxypyridin-3-yl)methoxide
3Aqueous Workup H₂O or dilute aqueous acidThis compound

Methodological Optimization and Scale-Up Considerations in Pyridylmethanol Synthesis

The transition of a synthetic route from laboratory scale to industrial production necessitates careful optimization of reaction parameters and consideration of potential scale-up challenges. For the synthesis of pyridylmethanol derivatives via directed lithiation, several factors must be addressed to ensure safety, efficiency, and cost-effectiveness. researchgate.netnumberanalytics.com

Optimization of Reaction Conditions:

The yield and purity of the desired product can be highly dependent on the reaction conditions. Key parameters for optimization include:

Base Selection: While n-BuLi is commonly used, other bases like sec-BuLi, t-BuLi, or LDA may offer improved selectivity and yield by minimizing side reactions such as nucleophilic addition to the pyridine ring. clockss.org The choice of base can also influence the aggregation state of the organolithium species, thereby affecting its reactivity. baranlab.org

Solvent: Tetrahydrofuran (THF) is a common solvent for lithiation reactions due to its ability to solvate the organolithium intermediate. However, its stability at higher temperatures can be a concern. Alternative solvents or co-solvents may be explored to improve reaction performance and safety.

Temperature: Lithiation reactions are typically conducted at low temperatures (-78 °C) to control the reactivity of the organolithium species and prevent decomposition. Precise temperature control is crucial, especially during scale-up, to manage the exothermicity of the reaction.

Additive Effects: Additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can be used to break up organolithium aggregates, increasing the basicity and reactivity of the lithiating agent. baranlab.org This can lead to faster reaction times and potentially higher yields.

Scale-Up Considerations:

Scaling up organolithium reactions presents several challenges that must be carefully managed:

Safety: Organolithium reagents are highly pyrophoric and react violently with water and air. nih.gov Proper handling procedures, inert atmosphere techniques, and quenching protocols are paramount for safe operation on a larger scale. The use of continuous flow reactors is an emerging strategy to mitigate the risks associated with handling large quantities of these hazardous reagents. chemistryviews.org

Heat Transfer: The exothermicity of both the lithiation and the electrophilic quench steps can become a significant issue on a larger scale. Efficient heat transfer is critical to maintain the desired reaction temperature and prevent runaway reactions. The choice of reactor design is important in this regard.

Mixing: Ensuring efficient mixing of the reactants is crucial for achieving consistent results and avoiding localized "hot spots." Inadequate mixing can lead to the formation of byproducts and reduced yields.

Workup and Purification: The workup procedure must be robust and scalable. The purification of the final product, whether by crystallization, distillation, or chromatography, needs to be optimized for efficiency and to meet the required purity specifications.

By systematically addressing these optimization and scale-up considerations, the synthesis of this compound and its analogues via directed lithiation can be developed into a reliable and scalable process.

Chemical Reactivity and Transformations of 6 Chloro 2 Methoxypyridin 3 Yl Methanol

Reactivity Profiles of the Hydroxymethyl Functional Group

The hydroxymethyl group attached to the C-3 position of the pyridine (B92270) ring is a primary alcohol, and as such, it undergoes reactions typical of this functional group. These include oxidation to form carbonyl compounds, esterification with carboxylic acids or their derivatives, and nucleophilic substitution reactions.

Oxidative Derivatization to Carbonyl Compounds (e.g., Aldehydes and Carboxylic Acids)

The primary alcohol moiety of (6-Chloro-2-methoxypyridin-3-YL)methanol can be readily oxidized to yield the corresponding aldehyde, 6-chloro-2-methoxynicotinaldehyde. This transformation can be achieved using a variety of oxidizing agents under controlled conditions to prevent over-oxidation. Further oxidation of the intermediate aldehyde, or direct oxidation of the alcohol under stronger conditions, leads to the formation of 6-chloro-2-methoxynicotinic acid.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern or Dess-Martin periodinane oxidations. For the subsequent oxidation to the carboxylic acid, stronger oxidants like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are typically employed. The presence of the electron-rich methoxy (B1213986) group and the pyridine nitrogen may influence the choice of oxidant and reaction conditions to avoid undesired side reactions.

Table 1: Oxidative Derivatization Products

Starting Material Product Transformation
This compound 6-chloro-2-methoxynicotinaldehyde Oxidation
6-chloro-2-methoxynicotinaldehyde 6-chloro-2-methoxynicotinic acid Oxidation
This compound 6-chloro-2-methoxynicotinic acid Oxidation

Esterification Reactions and Formation of Ester Derivatives

The hydroxymethyl group of this compound can undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding ester derivatives. These reactions are typically catalyzed by an acid or a coupling agent. For instance, the Fischer esterification method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. google.com Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base, often pyridine itself, can lead to the efficient formation of esters. researchgate.net

The synthesis of methyl esters of related pyridine carboxylic acids, such as methyl 6-chloro-3-methylpicolinate, is a known process, indicating the feasibility of forming ester linkages with pyridine-based molecules. lookchem.com The esterification of this compound would result in a variety of ester derivatives with potential applications in different fields of chemical synthesis.

Nucleophilic Substitution Reactions at the Methanol (B129727) Moiety

The hydroxyl group of the hydroxymethyl moiety can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. For instance, reaction with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) would convert the alcohol into the corresponding chloride or bromide, respectively. These resulting halides are then susceptible to displacement by a wide range of nucleophiles.

This two-step sequence allows for the introduction of various functional groups at the benzylic position, expanding the synthetic utility of this compound. The reactivity of the resulting halide towards nucleophilic attack would be enhanced by the adjacent pyridine ring.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic nature, further influenced by the chloro and methoxy substituents, governs its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution (e.g., Nitration of Related Derivatives)

Pyridine itself is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom, which can also be protonated under acidic reaction conditions, further deactivating the ring. However, the presence of activating groups can facilitate such reactions. In a related compound, 2-chloro-6-methoxypyridine, nitration with a mixture of sulfuric and nitric acid has been shown to occur, yielding 2-chloro-6-methoxy-3-nitropyridine (B41990) as the major product. acs.org This indicates that the electrophilic attack occurs at the C-3 position, which is ortho and para to the activating methoxy group and meta to the deactivating chloro group and the ring nitrogen.

This regioselectivity is consistent with the directing effects of the substituents. The methoxy group is a strong ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The nitrogen atom strongly deactivates the ortho and para positions (C-2, C-4, C-6). Therefore, the C-3 and C-5 positions are the most likely sites for electrophilic attack. The formation of the 3-nitro derivative suggests that the position ortho to the activating methoxy group is favored. acs.org

Table 2: Regioselectivity in the Nitration of 2-Chloro-6-methoxypyridine

Reactant Reagents Major Product
2-Chloro-6-methoxypyridine H2SO4, HNO3 2-Chloro-6-methoxy-3-nitropyridine. acs.org

Modulations of Ring Reactivity by Chloro and Methoxy Substituents

The reactivity of the pyridine ring in this compound is a balance of the electronic effects of the chloro and methoxy substituents.

Methoxy Group (at C-2): The methoxy group is an electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect). The resonance effect is generally stronger, making the ring more activated towards electrophilic substitution, particularly at the ortho and para positions. It also influences the position of nucleophilic attack on the ring.

Chloro Group (at C-6): The chloro group is an electron-withdrawing group through induction (-I effect) and a weak deactivating group that directs incoming electrophiles to the ortho and para positions. In nucleophilic aromatic substitution (SNAr) reactions, the chloro group can act as a leaving group.

The combined effect of these substituents makes the pyridine ring susceptible to certain transformations. For instance, in nucleophilic aromatic substitution reactions, the positions ortho and para to the ring nitrogen (C-2 and C-6) are activated towards attack. stackexchange.com The presence of a chlorine atom at the C-6 position provides a potential site for SNAr, where a nucleophile could displace the chloride ion. However, the electron-donating methoxy group at the C-2 position can reduce the electrophilicity of the ring and thus may decrease the rate of such a substitution compared to a pyridine ring with only electron-withdrawing groups.

Coordination Chemistry and Ligand Properties of Pyridylmethanols

The field of coordination chemistry has seen a significant interest in pyridylmethanol ligands due to their versatile binding capabilities and the unique properties they impart to the resulting metal complexes. These ligands, including the specific compound this compound, possess both a nitrogen atom within the pyridine ring and a hydroxyl group on the methanol substituent, allowing for multiple modes of coordination with transition metal centers. This dual functionality is key to their utility in forming a wide array of coordination compounds with diverse structural and electronic properties.

Complexation Mechanisms with Transition Metal Centers

Pyridylmethanols, in their neutral form, typically act as monodentate ligands, coordinating to metal centers through the lone pair of electrons on the pyridine nitrogen atom. This interaction is characteristic of pyridine and its derivatives, which are known to form stable complexes with a variety of transition metals. jscimedcentral.comsemanticscholar.org The nitrogen atom, being sp² hybridized, has a readily available lone pair in the plane of the aromatic ring, facilitating the formation of a sigma bond with a vacant metal orbital. semanticscholar.org

However, the most significant aspect of the coordination chemistry of pyridylmethanols is their ability to act as bidentate ligands upon deprotonation of the hydroxyl group. nih.gov In the presence of a base or a suitable metal precursor, the alcohol functionality can be deprotonated to form an alcoholato ligand. This allows the ligand to chelate to a metal center through both the pyridine nitrogen and the alcoholato oxygen. This chelation results in the formation of a stable five- or six-membered metallocyclic ring, a common feature in the coordination chemistry of such N,O-ligands. nih.gov

The general mechanism for the formation of a chelated complex with a pyridylmethanol ligand can be described as follows:

Initial coordination of the pyridine nitrogen to the metal center.

Deprotonation of the hydroxyl group, which can be facilitated by the metal center's Lewis acidity or by the addition of an external base.

Coordination of the resulting alcoholato oxygen to the same metal center, forming a stable chelate ring.

For this compound specifically, the electronic effects of the chloro and methoxy substituents on the pyridine ring would influence its coordination properties. The electron-withdrawing nature of the chlorine atom would decrease the basicity of the pyridine nitrogen, potentially weakening the initial M-N bond. Conversely, the methoxy group, depending on its position, could have a more complex electronic influence. These substituent effects are crucial in modulating the stability and reactivity of the resulting metal complexes.

Table 1: Coordination Modes of Pyridylmethanol Ligands

Coordination Mode Description Key Features
Monodentate Coordination occurs solely through the pyridine nitrogen atom. The hydroxyl group remains protonated and uncoordinated.
Bidentate (Chelating) Coordination involves both the pyridine nitrogen and the deprotonated hydroxyl oxygen. Formation of a stable metallocyclic ring.

Catalytic Applications of Metal Complexes Derived from Pyridylmethanols

The versatility in coordination modes of pyridylmethanol ligands makes their metal complexes promising candidates for homogeneous catalysis. The ability to fine-tune the steric and electronic environment around the metal center by modifying the pyridine ring substituents allows for the development of catalysts with tailored reactivity and selectivity. nih.gov

One notable application is in the field of olefin metathesis . Tungsten(VI) alkylidene complexes featuring monoanionic O,N-chelating pyridinyl alcoholato ligands have been synthesized and investigated for their catalytic activity. nih.gov For instance, complexes derived from the reaction of a pyridinyl alcohol lithium salt with a trialkyl tungsten phenylimido chloride precursor have shown activity in the ring-opening metathesis polymerization (ROMP) of norbornene. nih.gov The catalytic performance of these systems is highly dependent on the nature of the ancillary ligands, with the pyridinyl alcoholato ligand playing a crucial role in stabilizing the active metal center. nih.gov

Another significant area of application is in asymmetric catalysis . The chirality of certain pyridylmethanol ligands can be transferred to the metal complex, enabling enantioselective transformations. For example, complexes of pyridinyl alcohols have been used in the enantioselective epoxidation of olefins. nih.gov Complexes with ligands derived from natural products like (+)-camphor and (−)-fenchone have been shown to catalyze the epoxidation of cis-β-methylstyrene, achieving moderate to good enantiomeric excesses. nih.gov The ability of these ligands to differentiate the enantiofaces of prochiral substrates is a direct consequence of the chiral environment created by the coordinated pyridylmethanol. nih.gov

Furthermore, palladium complexes bearing substituted pyridine ligands have demonstrated efficacy as precatalysts in cross-coupling reactions . While not exclusively pyridylmethanols, these studies highlight a pertinent principle: the electronic properties of the pyridine ligand, which can be modulated by substituents, directly impact the catalytic efficiency. semanticscholar.org An increase in the basicity of the pyridine ligand has been correlated with higher yields in the conversion of nitrobenzene (B124822) to ethyl N-phenylcarbamate, suggesting that the electronic tuning of the ligand is a key strategy for optimizing catalytic activity. semanticscholar.org In the context of this compound, the chloro and methoxy groups would be expected to modulate the catalytic activity of its metal complexes in a similar fashion.

Table 2: Examples of Catalytic Applications of Pyridylmethanol-derived Metal Complexes

Catalytic Reaction Metal Center Ligand Type Application Reference
Olefin Metathesis (ROMP) Tungsten(VI) Pyridinyl alcoholato Polymerization of norbornene nih.gov
Enantioselective Epoxidation Methyltrioxorhenium(VII) Chiral Pyridinyl alcohol Asymmetric synthesis of epoxides nih.gov
C-C Cross-Coupling Palladium(II) Substituted Pyridines Synthesis of functionalized organic molecules semanticscholar.org

Investigations into the Electronic Properties of Derived Coordination Compounds

The electronic properties of coordination compounds derived from pyridylmethanol ligands are of fundamental interest as they dictate the reactivity and potential applications of these complexes. The substituents on the pyridine ring play a critical role in modulating the electronic structure of the metal center.

Studies on related pyridine-containing ligands have shown a clear correlation between the electronic nature of the substituents and the electrochemical behavior of the corresponding metal complexes. For instance, in a series of iron(III) pyridinophane complexes, an increase in the electron-withdrawing character of the substituents on the pyridine ring led to a shift in the Fe(III)/Fe(II) redox couple to more positive potentials. This demonstrates that the electronic properties of the metal center can be systematically tuned by ligand modification.

The electronic influence of substituents is also evident in the spectroscopic properties of the complexes. In palladium(II) complexes with 4-substituted pyridine ligands, functionalization with either electron-withdrawing or electron-donating groups results in significant changes in their physicochemical properties. semanticscholar.org This is observable in their NMR spectra, where downfield shifts of proton signals upon coordination correlate with the ligand's basicity. semanticscholar.org

Heterobimetallic complexes containing a bridging 2-(diphenylphosphino)pyridine ligand have also been synthesized to study the electronic interactions between different metal centers. thieme-connect.de These studies, while not directly involving pyridylmethanols, provide insight into how pyridine-based ligands can mediate electronic communication in multinuclear systems. thieme-connect.de

Table 3: Influence of Pyridine Substituents on Electronic Properties of Metal Complexes

Substituent Type Effect on Pyridine Basicity Impact on Metal Center Redox Potential
Electron-Donating Group (EDG) Increases Shifts to more negative potentials
Electron-Withdrawing Group (EWG) Decreases Shifts to more positive potentials

Applications of 6 Chloro 2 Methoxypyridin 3 Yl Methanol As a Synthetic Intermediate

Building Block for the Construction of Complex Heterocyclic Architectures

The structure of (6-Chloro-2-methoxypyridin-3-YL)methanol makes it an ideal starting material for the synthesis of various heterocyclic compounds. taylorfrancis.comresearchgate.net Heterocyclic structures are a cornerstone of modern chemistry, forming the core of many pharmaceuticals, natural products, and advanced materials. taylorfrancis.com The presence of both a nucleophilic hydroxyl group and an electrophilic carbon-chlorine bond on the pyridine (B92270) ring allows for a variety of cyclization and cross-coupling reactions.

Multicomponent reactions (MCRs) are a powerful tool in organic synthesis for the efficient construction of complex molecules from simple starting materials in a single step. beilstein-journals.orgnih.gov The application of MCRs in heterocyclic chemistry has gained significant traction due to their ability to generate molecular diversity quickly. beilstein-journals.orgnih.gov While direct examples involving this compound in MCRs are not extensively documented in readily available literature, its structural motifs are common in substrates for such reactions. For instance, the synthesis of fused pyrimidine (B1678525) systems often involves precursors with similar functionalities. mdpi.comresearchcommons.org The development of novel MCRs utilizing this and similar pyridine-based building blocks is an active area of research aimed at producing libraries of compounds for biological screening. nih.gov

Precursor in the Synthesis of Biologically Relevant Molecules and Pharmaceutical Intermediates

The utility of this compound extends significantly into the realm of medicinal chemistry, where it serves as a key precursor for the synthesis of biologically active molecules and pharmaceutical intermediates. nih.govresearchgate.net The pyridine scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents. nih.gov

Contribution to the Synthesis of Pyrimidine-based Derivatives

Pyrimidine derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. nih.gov The synthesis of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, often utilizes substituted pyridine precursors. semanticscholar.org While specific literature detailing the direct use of this compound in the synthesis of pyrimidine derivatives is not abundant, the synthesis of 4-Chloro-6-(6-methoxypyridin-3-yl)pyrimidine has been achieved on a kilogram scale via a Suzuki-Miyaura cross-coupling reaction, highlighting the industrial relevance of coupling pyridine and pyrimidine rings. semanticscholar.org The structural components of this compound make it a plausible candidate for similar synthetic strategies to access novel pyrimidine-based compounds with potential therapeutic applications.

Utility in the Development of Targeted Therapeutic Agents (e.g., Histone Deacetylase and Chk1 Inhibitors)

This compound and its derivatives are implicated in the synthesis of targeted therapeutic agents, notably inhibitors of histone deacetylases (HDACs) and checkpoint kinase 1 (Chk1).

Histone Deacetylase (HDAC) Inhibitors: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is linked to various cancers. beilstein-journals.org Consequently, HDAC inhibitors have emerged as a promising class of anticancer drugs. The development of selective HDAC inhibitors is a key area of research to minimize off-target effects. beilstein-journals.org While direct synthesis of HDAC inhibitors from this compound is not explicitly detailed in the reviewed literature, the core structures of many HDAC inhibitors contain substituted aromatic and heterocyclic moieties that can be derived from such precursors.

Chk1 Inhibitors: Checkpoint kinase 1 (Chk1) is a key regulator of the DNA damage response pathway, and its inhibition can enhance the efficacy of chemotherapy and radiation in cancer treatment. nih.gov The discovery of selective and orally bioavailable Chk1 inhibitors is a significant goal in oncology research. nih.gov A study on the discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective Chk1 inhibitors highlights the importance of substituted pyridine scaffolds in this area. nih.gov Although this study does not directly mention the use of this compound, the synthetic strategies employed for creating a library of pyridine-based compounds for screening could potentially be adapted to include this specific building block.

Role in Agrochemical Development (General Implication)

The pyridine ring is a critical component in the agrochemical industry, often referred to as a "chip" for pesticides, medicines, and veterinary drugs. researchgate.net Pyridine-containing pesticides are known for their high efficiency, low toxicity, and good environmental compatibility. researchgate.net The development of new fungicides and herbicides often involves the synthesis of novel heterocyclic compounds.

A study on the synthesis of 6-aryloxy-4-chloro-2-phenylpyrimidines as fungicides and herbicide safeners demonstrates the importance of chlorinated pyrimidine precursors in this field. nih.gov While this study did not use this compound directly, it underscores the value of its structural features—a chlorinated heterocyclic ring—in the design of new agrochemicals. The potential for this compound to serve as a precursor for novel pesticides is significant, given the established role of similar structures in this industry.

Advanced Derivatives and Analogues of 6 Chloro 2 Methoxypyridin 3 Yl Methanol

Design and Synthesis of N-Substituted Pyridylmethanol Derivatives

The synthesis of N-substituted derivatives of pyridylmethanols often begins with the corresponding pyridinamine. For instance, 6-chloro-2-methoxypyridin-3-amine (B1452435) serves as a key intermediate. nih.govuni.luscbt.com This amine can be synthesized through various methods, including the ammonolysis of a di-chlorinated precursor. google.com Once obtained, the amino group can be functionalized to introduce a wide range of substituents.

A common strategy involves the condensation of the pyridinamine with an aldehyde or ketone to form a Schiff base, which can then be reduced to the corresponding N-alkylated derivative. For example, the condensation of 6-methoxypyridin-3-amine with pyrrole-2-carbaldehyde yields N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine. nih.govresearchgate.netmdpi.com This Schiff base can be further modified or used in the synthesis of more complex molecules. Another approach is the direct N-alkylation or N-arylation of the amine using appropriate halides or other electrophiles.

The resulting N-substituted pyridylmethanol derivatives can then be utilized as building blocks in the synthesis of larger, more complex molecules, including those with potential biological activity. The nature of the N-substituent can significantly influence the chemical and physical properties of the final compound.

Exploration of Positional Isomers and Related Halo- and Alkoxy-Pyridylmethanols

The arrangement of substituents on the pyridine (B92270) ring plays a critical role in the chemical behavior of pyridylmethanols. The exploration of positional isomers of (6-Chloro-2-methoxypyridin-3-YL)methanol provides insight into how the location of the chloro and methoxy (B1213986) groups affects the molecule's properties.

Several positional isomers have been synthesized and characterized, including:

(2-Chloro-6-methoxypyridin-3-yl)methanol guidechem.combldpharm.com

(5-Chloro-2-methoxypyridin-3-yl)methanol sigmaaldrich.comuni.lu

(4-Chloro-pyridin-2-yl)methanol sigmaaldrich.com

(2-Chloropyridin-3-yl)methanol nih.gov

(6-chloro-3-pyridylmethanol) prepchem.com

The synthesis of these isomers often involves the reduction of the corresponding carboxylic acid or aldehyde. For example, 6-chloro-3-pyridylmethanol can be prepared by the reduction of methyl 6-chloronicotinate. prepchem.com The physical and chemical properties of these isomers can vary significantly due to the different electronic and steric environments of the functional groups.

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
This compoundNot availableC7H8ClNO2173.60
(2-Chloro-6-methoxypyridin-3-yl)methanol1228898-61-0C7H8ClNO2173.60
(5-Chloro-2-methoxypyridin-3-yl)methanol351410-46-3C7H8ClNO2173.60
(3-Chloro-6-methoxypyridin-2-yl)methanol1227490-30-3C7H8ClNO2173.60
(2-Chloropyridin-3-yl)methanol42330-59-6C6H6ClNO143.57

Structural Variations of the Hydroxymethyl Group (e.g., Methanamine Analogues)

Modification of the hydroxymethyl group at the 3-position of the pyridine ring leads to a variety of analogues with different chemical functionalities. A key analogue is the corresponding methanamine, (6-Chloro-2-methoxypyridin-3-yl)methanamine. The synthesis of the related (6-chloropyridin-3-yl)methanamine has been achieved through the reduction of 6-chloro-3-pyridylmethylideneamine. google.com

Other structural variations can include the conversion of the hydroxymethyl group into an ether or a thiol. For instance, the alcohol can be deprotonated with a strong base and reacted with an alkyl halide to form an ether, such as (6-chloro-2-methoxypyridin-3-yl)methyl methyl ether. The synthesis of chloromethyl methyl ether, a related reagent, can be achieved by reacting acetals with acid halides. organic-chemistry.org Similarly, the hydroxymethyl group can be converted to a leaving group, such as a tosylate, and then displaced by a sulfur nucleophile to yield a methanethiol (B179389) derivative. These modifications allow for the introduction of a diverse range of functional groups, expanding the synthetic utility of the original scaffold.

Integration into Polycyclic and Fused Ring Systems

The this compound scaffold, and more commonly its aldehyde precursor, 6-chloro-2-methoxypyridine-3-carbaldehyde, are valuable starting materials for the construction of polycyclic and fused ring systems. guidechem.comminia.edu.egnih.govsigmaaldrich.com3wpharm.com The aldehyde can undergo condensation reactions with various nucleophiles, followed by intramolecular cyclization to form fused heterocyclic systems.

For example, the aldehyde can react with a β-keto ester in a tandem condensation-cyclization sequence to construct fused 2-pyridone ring systems. researchgate.net The chloro and methoxy substituents on the pyridine ring can influence the reactivity and regioselectivity of these cyclization reactions. Furthermore, palladium-catalyzed cross-coupling reactions of the chlorinated pyridine ring can be employed to build more complex polycyclic architectures. researchgate.net The synthesis of quinoline (B57606) derivatives, for instance, can be achieved through cyclization, nitration, and chlorination steps starting from substituted anilines. atlantis-press.com These strategies provide access to a wide array of novel heterocyclic frameworks with potential applications in materials science and medicinal chemistry.

Establishment of Structure-Reactivity Relationships in Functionalized Pyridylmethanols

The reactivity of functionalized pyridylmethanols is governed by the electronic effects of the substituents on the pyridine ring. lumenlearning.com The chloro and methoxy groups in this compound have opposing electronic influences that modulate the reactivity of the molecule.

The chlorine atom is an electron-withdrawing group through its inductive effect (-I effect), which decreases the electron density of the pyridine ring, making it less susceptible to electrophilic attack. uoanbar.edu.iqlibretexts.org Conversely, the methoxy group is an electron-donating group through its resonance effect (+R effect), which increases the electron density, particularly at the ortho and para positions, thereby activating the ring towards electrophiles. minia.edu.egnih.gov

Analytical Characterization and Spectroscopic Studies

Spectroscopic Techniques for Identification and Purity Assessment

The structural elucidation and purity verification of (6-Chloro-2-methoxypyridin-3-YL)methanol, a substituted pyridine (B92270) derivative, rely on a suite of powerful analytical techniques. These methods are crucial for confirming the compound's identity and for monitoring the progress of chemical reactions in which it is involved. While detailed, peer-reviewed studies on this specific molecule are not extensively available in public literature, its characterization would follow established principles for similar small organic molecules. Commercial suppliers confirm the availability of analytical data such as NMR, LC-MS, and HPLC for this compound. ambeed.comchemicalbook.com

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. Both ¹H and ¹³C NMR would provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

In a typical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the aromatic protons on the pyridine ring, the methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH), the proton of the hydroxyl group (-OH), and the methyl protons of the methoxy (B1213986) group (-OCH₃). The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be indicative of their relative positions on the substituted pyridine ring. For a related compound, (6-methoxypyridin-3-yl)methanol, the proton NMR spectrum shows characteristic peaks that help in its identification. chemicalbook.com

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would differentiate the aromatic carbons from the aliphatic carbons of the methoxy and hydroxymethyl groups. DEPT (Distortionless Enhancement by Polarization Transfer) experiments could be employed to distinguish between CH, CH₂, and CH₃ groups.

A hypothetical ¹H and ¹³C NMR data table for this compound, based on general knowledge of similar structures, is presented below.

Atom Hypothetical ¹H NMR Data Hypothetical ¹³C NMR Data
H (aromatic)δ 7.0-8.0 ppm (multiplets)-
-CH ₂OHδ 4.5-5.0 ppm (singlet or doublet)δ 60-65 ppm
-OH δ 2.0-4.0 ppm (broad singlet)-
-OCHδ 3.8-4.2 ppm (singlet)δ 55-60 ppm
Aromatic C -δ 110-160 ppm

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separating the compound from a mixture and obtaining its mass spectrum.

The mass spectrum of this compound would exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern would be observed, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

Fragmentation patterns observed in the mass spectrum can provide valuable structural information. For instance, the fragmentation of a related compound, 2-Chloro-6-methoxypyridine, shows characteristic peaks that aid in its structural elucidation. massbank.eu The fragmentation of this compound would likely involve the loss of the hydroxymethyl group, the methoxy group, or the chlorine atom.

A predicted mass spectrometry fragmentation data table is provided below.

Fragment Ion Predicted m/z Possible Neutral Loss
[M]⁺173/175-
[M-CH₃]⁺158/160Methyl radical
[M-OCH₃]⁺142/144Methoxy radical
[M-CH₂OH]⁺142/144Hydroxymethyl radical
[M-Cl]⁺138Chlorine radical

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

A typical HPLC method for a pyridine derivative would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier such as formic acid or trifluoroacetic acid to improve peak shape. rsc.org The purity of the compound is determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. For reaction monitoring, the disappearance of starting materials and the appearance of the product peak are tracked over time.

A representative HPLC method for the analysis of a substituted pyridine is outlined below.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Isocratic or Gradient elution
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to understand the properties and reactivity of this compound at the molecular level.

Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. By calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, insights into the molecule's reactivity and potential reaction sites can be gained. For instance, studies on other substituted pyridines have successfully used DFT to understand their electronic properties. nih.govsigmaaldrich.com The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group on the pyridine ring of this compound would significantly influence its electronic structure and reactivity.

Conformational Analysis and Molecular Modeling

Conformational analysis and molecular modeling are used to study the three-dimensional arrangement of atoms in a molecule and to predict its most stable conformation. For a flexible molecule like this compound, which has a rotatable hydroxymethyl group, understanding its preferred conformation is important for predicting its interactions with other molecules. Molecular modeling studies on similar pyridine derivatives have provided valuable information about their three-dimensional structures and intermolecular interactions. nih.gov These computational tools can help in visualizing the molecule and understanding how its shape and electronic properties are related.

Q & A

Q. What are the recommended methods for synthesizing (6-chloro-2-methoxypyridin-3-yl)methanol, and how can purity be optimized?

Q. How can the structure of this compound be confirmed experimentally?

Combine spectroscopic and crystallographic methods:

  • NMR : <sup>1</sup>H NMR should show a singlet for the methoxy group (~3.9 ppm) and a triplet for the hydroxymethyl group (~4.5 ppm). Coupling patterns in the aromatic region confirm substitution on the pyridine ring .
  • X-ray crystallography : Single-crystal X-ray diffraction (using SHELXL or WinGX ) provides unambiguous confirmation of molecular geometry. For example, bond angles around the hydroxymethyl group and chlorine positioning can be validated against calculated models .

Advanced Questions

Q. How can hydrogen-bonding interactions in crystalline this compound be analyzed to predict supramolecular assembly?

Use graph set analysis (as per Etter’s formalism ) to classify hydrogen-bonding motifs. For instance:

  • The hydroxyl group may act as a donor to adjacent methoxy oxygen or pyridine nitrogen atoms, forming D (donor) and A (acceptor) patterns.
  • ORTEP-3 can visualize these interactions in the crystal lattice, while SHELXL refines hydrogen atom positions.
  • Example graph sets: C(6) chains or R2<sup>2</sup>(8) rings, depending on packing symmetry .

Example Hydrogen-Bonding Parameters

Interaction TypeDistance (Å)Angle (°)Reference
O–H···N (pyridine)2.65–2.85150–165
O–H···O (methoxy)2.70–2.90155–170

Q. How should researchers resolve contradictions in crystallographic data for this compound?

Contradictions (e.g., bond length discrepancies or space group ambiguity) require:

  • Data reprocessing : Re-examining raw diffraction data with updated software (e.g., SHELXL-2023 ).
  • Twinned crystal analysis : Use SHELXD to deconvolute overlapping reflections in cases of pseudo-merohedral twinning.
  • Cross-validation : Compare results with spectroscopic data (e.g., IR for hydrogen bonding) or computational models (DFT-optimized geometries) .

Q. What strategies optimize experimental design for derivatizing this compound into bioactive analogs?

  • Protection of hydroxyl group : Use tert-butyldimethylsilyl (TBS) ethers to prevent side reactions during coupling steps .
  • Nucleophilic substitution : Replace chlorine with amines or thiols under Pd catalysis (e.g., Buchwald-Hartwig conditions).
  • Activity correlation : Map substituent effects (e.g., –CF3 vs. –CH3) on bioactivity using QSAR models, referencing fluorinated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.